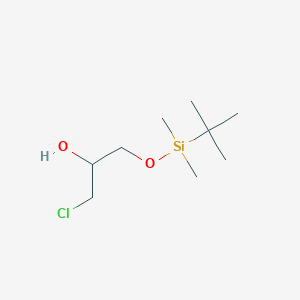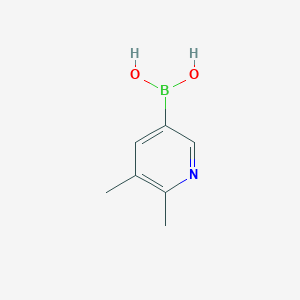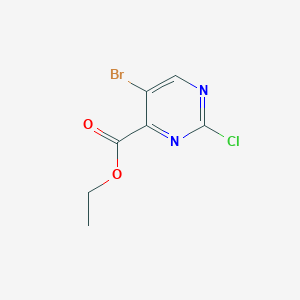
7-Bromo-3-oxoisoindoline-4-carbonitrile
Descripción general
Descripción
7-Bromo-3-oxoisoindoline-4-carbonitrile is a chemical compound with the molecular formula C9H5BrN2O . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves acetic acid, sodium dihydrogen phosphate monohydrate, and pyridine in water for 2 hours at 10 - 50 °C . The second step involves ammonia in water and ethanol for 3 hours at 90 °C . The third step involves lithium chloride, tetrakis (triphenylphosphine) palladium (0), and sodium carbonate in water, ethanol, toluene, acetone, and acetonitrile for 14 hours at 80 - 85 °C . The final step involves tetrahydrofuran for 3 hours at 90 °C .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H5BrN2O . Unfortunately, the specific details about the molecular structure are not available in the search results.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C9H5BrN2O . Unfortunately, the specific details about the physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis Applications
7-Bromo-3-oxoisoindoline-4-carbonitrile and its derivatives have significant applications in chemical synthesis. One study demonstrates a Sc(OTf)3-catalyzed three-component cascade reaction for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives, showcasing an efficient approach for creating a broad range of these compounds (Chen & Cai, 2016). Another research highlights the use of OSU-6 catalyst in the efficient synthesis of 3-oxoisoindolines, offering two distinct products - substituted (±)-3-oxoisoindoline-1-carbonitrile or the corresponding C1 primary amide (Nammalwar, Muddala, Murie, & Bunce, 2015). Additionally, sulfamic acid has been utilized as a catalyst for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives, highlighting an environmentally benign and commercially viable process (Hu, Zhan, Lei, & Hu, 2013).
Biological Evaluation and Potential Applications
In the realm of biological research, this compound derivatives have been evaluated for their potential as inhibitors of enzymes like myosin light chain kinase and the epidermal growth factor receptor kinase. The inhibitory effect is influenced by the nature of the substituents on the isoquinoline scaffold, indicating potential applications in therapeutic research (Rode et al., 2011).
Material Science and Electrochemical Applications
In material science, derivatives of this compound have been studied for their optoelectronic, nonlinear, and charge transport properties. This includes a detailed analysis of structural, electronic, and optical properties, suggesting potential applications in the development of multifunctional materials (Irfan et al., 2020).
Corrosion Inhibition
Quinoline derivatives, which include this compound structures, have been evaluated as green corrosion inhibitors for mild steel in acidic mediums. This research has implications for industrial applications in corrosion prevention (Singh, Srivastava, & Quraishi, 2016).
Safety and Hazards
The safety information for 7-Bromo-3-oxoisoindoline-4-carbonitrile includes several precautionary statements: P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 . The hazard statements include H315-H319 . Please refer to the appropriate safety data sheets for full safety and handling instructions.
Propiedades
IUPAC Name |
7-bromo-3-oxo-1,2-dihydroisoindole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O/c10-7-2-1-5(3-11)8-6(7)4-12-9(8)13/h1-2H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESWGGOFRUNGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212139 | |
| Record name | 7-Bromo-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370467-88-1 | |
| Record name | 7-Bromo-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370467-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Azaspiro[3.5]nonan-8-ol](/img/structure/B3100437.png)








![Methyl 3-[(cyanoacetyl)amino]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3100519.png)

![N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine](/img/structure/B3100528.png)


